![molecular formula C17H21N3O4S B10884294 (5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B10884294.png)
(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE is a complex organic compound that features a piperazine ring, a thiazole ring, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Additionally, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methoxy group and the hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.
科学的研究の応用
2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE involves its interaction with various molecular targets and pathways. The piperazine ring and the thiazole ring are known to interact with biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds include other piperazine derivatives and thiazole-containing molecules. Examples include:
- 1-(2-Hydroxyethyl)piperazine
- 1,4-Bis(2-hydroxyethyl)piperazine
- 2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanol
Uniqueness
What sets 2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C17H21N3O4S |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H21N3O4S/c1-24-14-10-12(2-3-13(14)22)11-15-16(23)18-17(25-15)20-6-4-19(5-7-20)8-9-21/h2-3,10-11,21-22H,4-9H2,1H3/b15-11- |
InChIキー |
DZWOUCAOXZWQNA-PTNGSMBKSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)CCO)O |
正規SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10884234.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]azepane](/img/structure/B10884238.png)
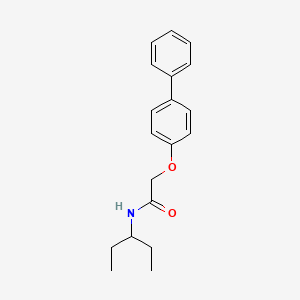
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B10884246.png)
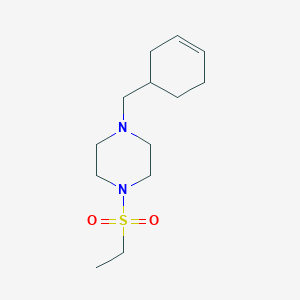
![(4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10884248.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine](/img/structure/B10884255.png)
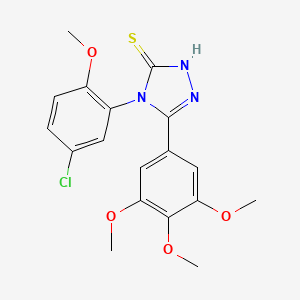
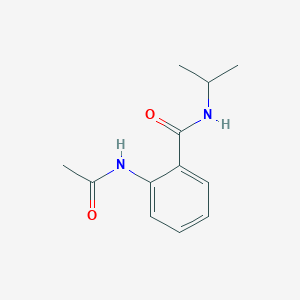
![N~2~-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide](/img/structure/B10884277.png)
![2-(3-chlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B10884284.png)
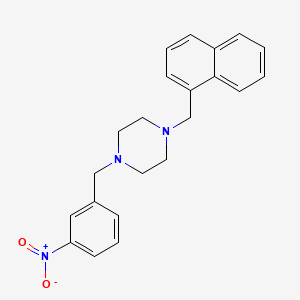
![3,4-dihydroisoquinolin-2(1H)-yl[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10884297.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10884299.png)
